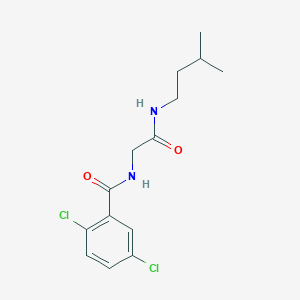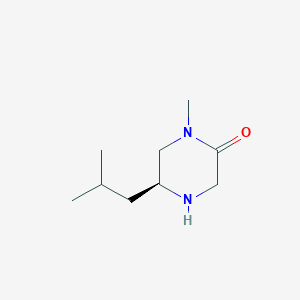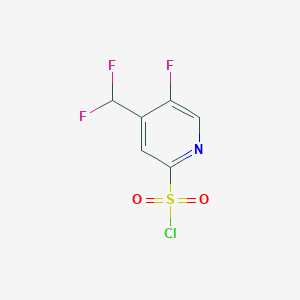![molecular formula C12H8BrN3O B14032795 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a compound that belongs to the class of benzo[d][1,2,3]triazoles These compounds are known for their diverse biological activities and are widely used in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the cycloaddition reaction of azides with alkynes, known as the “click” reaction. This reaction is often catalyzed by copper(I) ions. The starting materials for this synthesis include 6-bromo-1H-benzo[d][1,2,3]triazole and phenol derivatives. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzo[d][1,2,3]triazole derivatives.
Substitution: Various substituted benzo[d][1,2,3]triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interacting with the active site or allosteric sites. The presence of the bromo group and the phenol moiety enhances its binding affinity and specificity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzo[d][1,2,3]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both the bromo group and the phenol moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and possess unique therapeutic properties.
Properties
Molecular Formula |
C12H8BrN3O |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
3-(6-bromobenzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H8BrN3O/c13-8-4-5-11-12(6-8)16(15-14-11)9-2-1-3-10(17)7-9/h1-7,17H |
InChI Key |
QRQLXHHKQIWDCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C3=C(C=CC(=C3)Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)




![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)








